molecular formula C12H17NO2 B13206204 N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B13206204
M. Wt: 207.27 g/mol
InChI Key: CMLGOAUKNWLAEZ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a benzodioxin ring fused with an amine group and a 2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with a suitable benzodioxin precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted benzodioxins.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxin oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxin ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine: shares similarities with other benzodioxin derivatives, such as:

Uniqueness

The unique combination of the benzodioxin ring and the 2-methylpropyl substituent in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C12H17NO2/c1-9(2)8-13-10-3-4-11-12(7-10)15-6-5-14-11/h3-4,7,9,13H,5-6,8H2,1-2H3

InChI Key

CMLGOAUKNWLAEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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